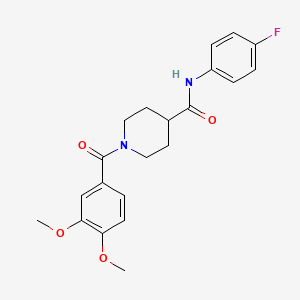![molecular formula C19H19N5O2 B11604255 6-imino-11-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 488811-64-9](/img/structure/B11604255.png)
6-imino-11-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-imino-11-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its structure includes multiple functional groups, making it a versatile candidate for chemical reactions and modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. One common approach is the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include:
Solvents: Common solvents such as ethanol, methanol, or dichloromethane.
Catalysts: Lewis acids like zinc chloride or aluminum chloride.
Temperature: Reactions are usually conducted at elevated temperatures, ranging from 70°C to 150°C, depending on the specific steps involved.
Reagents: Various reagents such as aldehydes, amines, and carboxylic acids are used in different steps to build the complex structure.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for cost-effectiveness and yield. This often involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Green Chemistry Principles: Using environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Automation: Employing automated systems for precise control over reaction parameters and to increase efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-imino-11-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, sometimes under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry explores its potential as a drug candidate, particularly for its ability to interact with specific molecular targets in the body.
Industry
In the industrial sector, this compound is investigated for its use in the production of advanced materials, such as polymers or nanomaterials, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 6-imino-11-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. Pathways involved might include signal transduction, gene expression regulation, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-imino-11-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its tricyclic structure and the presence of multiple functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
488811-64-9 |
|---|---|
Molekularformel |
C19H19N5O2 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
6-imino-11-methyl-2-oxo-N,7-bis(prop-2-enyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c1-4-8-21-18(25)13-11-14-17(23(9-5-2)15(13)20)22-16-12(3)7-6-10-24(16)19(14)26/h4-7,10-11,20H,1-2,8-9H2,3H3,(H,21,25) |
InChI-Schlüssel |
SEWYKSNNQWFRLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-6-imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604174.png)
methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B11604179.png)
![2-(Furan-2-yl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B11604187.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11604198.png)
![2,2,2-Trifluoro-1-[1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl]ethanone](/img/structure/B11604205.png)

![ethyl (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11604226.png)
![3-[(2-Hydroxy-benzoyl)-hydrazono]-N-pyridin-2-yl-butyramide](/img/structure/B11604231.png)
![N-[3-(2-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11604239.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-fluorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11604241.png)
![2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 2-chlorobenzoate](/img/structure/B11604251.png)
![3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11604260.png)
![(3E)-6-chloro-3-[2-(3-methyl-5-phenylthiophen-2-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11604262.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)benzenesulfonamide](/img/structure/B11604272.png)
